Cas no 1697876-30-4 (3-(2,2-Difluoroethoxy)pyrazin-2-amine)

3-(2,2-Difluoroethoxy)pyrazin-2-amine is a fluorinated pyrazine derivative with potential applications in pharmaceutical and agrochemical research. The incorporation of a difluoroethoxy moiety enhances its metabolic stability and lipophilicity, which may improve bioavailability in drug development. This compound serves as a versatile intermediate for synthesizing biologically active molecules, particularly in the design of kinase inhibitors or antimicrobial agents. Its well-defined structure allows for precise modifications, making it valuable for structure-activity relationship (SAR) studies. The amine group at the 2-position offers reactivity for further functionalization, enabling diverse derivatization pathways. Suitable for controlled reactions, it is typically handled under inert conditions to preserve stability.
3-(2,2-Difluoroethoxy)pyrazin-2-amine structure
1697876-30-4 structure
Product Name:3-(2,2-Difluoroethoxy)pyrazin-2-amine
CAS No:1697876-30-4
MF:C6H7F2N3O
MW:175.136087656021
CID:6357696
PubChem ID:102988362
Update Time:2025-10-23

3-(2,2-Difluoroethoxy)pyrazin-2-amine Chemical and Physical Properties

Names and Identifiers

    • SCHEMBL18952506
    • 1697876-30-4
    • FC(COC=1C(=NC=CN=1)N)F
    • 3-(2,2-difluoroethoxy)pyrazin-2-amine
    • HCALTEGTIZHQEZ-UHFFFAOYSA-N
    • EN300-5145582
    • 3-(2,2-Difluoroethoxy)pyrazin-2-amine
    • Inchi: 1S/C6H7F2N3O/c7-4(8)3-12-6-5(9)10-1-2-11-6/h1-2,4H,3H2,(H2,9,10)
    • InChI Key: HCALTEGTIZHQEZ-UHFFFAOYSA-N
    • SMILES: FC(COC1C(N)=NC=CN=1)F

Computed Properties

  • Exact Mass: 175.05571818g/mol
  • Monoisotopic Mass: 175.05571818g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 136
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 61Ų

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Additional information on 3-(2,2-Difluoroethoxy)pyrazin-2-amine

Recent Advances in the Study of 3-(2,2-Difluoroethoxy)pyrazin-2-amine (CAS: 1697876-30-4): A Promising Compound in Chemical Biology and Pharmaceutical Research

The compound 3-(2,2-Difluoroethoxy)pyrazin-2-amine (CAS: 1697876-30-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research briefing aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development. The information presented herein is derived from peer-reviewed academic literature, industry reports, and technical documents published within the last two years.

Recent studies have highlighted the synthetic versatility of 3-(2,2-Difluoroethoxy)pyrazin-2-amine, which serves as a key intermediate in the development of novel pharmacophores. The incorporation of the difluoroethoxy moiety has been shown to enhance the metabolic stability and bioavailability of the compound, making it an attractive candidate for further optimization. Researchers have employed advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions and regioselective functionalization, to achieve high yields and purity of the target molecule.

In terms of biological activity, 3-(2,2-Difluoroethoxy)pyrazin-2-amine has demonstrated promising results in preclinical studies. Specifically, it has been investigated for its potential as an inhibitor of certain kinase enzymes implicated in inflammatory and oncogenic pathways. Mechanistic studies have revealed that the compound exhibits selective binding affinity to the ATP-binding sites of these kinases, thereby modulating their activity. These findings suggest that 3-(2,2-Difluoroethoxy)pyrazin-2-amine could serve as a scaffold for the development of targeted therapies in oncology and autoimmune diseases.

Furthermore, the compound's pharmacokinetic profile has been evaluated in various in vitro and in vivo models. Results indicate favorable absorption and distribution characteristics, with minimal off-target effects. Recent efforts have also focused on optimizing the formulation of 3-(2,2-Difluoroethoxy)pyrazin-2-amine to improve its solubility and delivery, particularly for oral administration. These advancements underscore the compound's potential for clinical translation.

In conclusion, 3-(2,2-Difluoroethoxy)pyrazin-2-amine (CAS: 1697876-30-4) represents a promising candidate in the field of medicinal chemistry. Its unique structural features, combined with its demonstrated biological activity and favorable pharmacokinetic properties, make it a valuable subject for ongoing research. Future studies should focus on further elucidating its mechanism of action, exploring its therapeutic potential in additional disease models, and advancing its development toward clinical trials. The continued investigation of this compound is expected to yield significant contributions to the field of chemical biology and pharmaceutical sciences.

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